Methyl o-cyclopentylserinate

Description

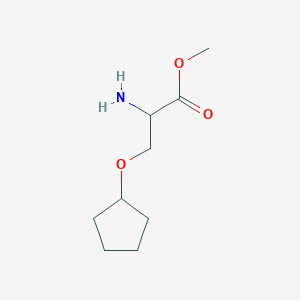

Methyl o-cyclopentylserinate is a synthetic methyl ester derivative featuring a cyclopentyl group attached to a serine backbone. Its IUPAC name, (1S,4aS,5R,7S,7aS)-7-acetyloxy-5-hydroxy-7-methyl-1-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid methyl ester, highlights its complex bicyclic structure integrating an iridoid glycoside framework . This compound is primarily utilized as a reference standard, synthetic precursor, and intermediate in pharmacological, food, and cosmetic research .

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

methyl 2-amino-3-cyclopentyloxypropanoate |

InChI |

InChI=1S/C9H17NO3/c1-12-9(11)8(10)6-13-7-4-2-3-5-7/h7-8H,2-6,10H2,1H3 |

InChI Key |

UJHIPGNKHREBDF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(COC1CCCC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl o-cyclopentylserinate typically involves the esterification of L-serine with cyclopentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl o-cyclopentylserinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide is commonly used for hydrolysis reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed

Hydrolysis: L-serine and cyclopentanol.

Oxidation: Cyclopentanone or cyclopentanal.

Substitution: Various substituted serine derivatives.

Scientific Research Applications

Methyl o-cyclopentylserinate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of Methyl o-cyclopentylserinate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopentyl group enhances its binding affinity to these targets, thereby modulating their activity. The compound may also influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Methyl o-cyclopentylserinate shares functional similarities with other methyl esters but differs in backbone complexity and substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Functional and Analytical Distinctions

- Synthetic vs. Natural Origin : this compound is synthetically optimized for pharmacological applications, whereas compounds like sandaracopimaric acid methyl ester and torulosic acid methyl ester are naturally occurring in plant resins .

Spectral Characterization :

- Methyl shikimate is rigorously characterized via 1H/13C NMR and HPLC (retention time: Peak A in Figure 1D ).

- Resin-derived methyl esters (e.g., sandaracopimaric acid) are identified using GC-MS with retention indices and mass fragmentation patterns .

- This compound lacks publicly available spectral data but is described as a powder with high purity for industrial use .

- Diterpenoid esters (e.g., communic acid derivatives) exhibit ecological roles in plant defense and resin duct regulation .

Research Implications and Gaps

- Pharmacological Potential: this compound’s synthetic versatility contrasts with the ecological focus of resin-based esters. Further studies on its pharmacokinetics and toxicity are needed.

- Analytical Challenges: Limited spectral data for this compound necessitates expanded characterization (e.g., NMR, MS) to align with standards like methyl shikimate .

Q & A

Q. How to structure a literature review to address gaps in this compound’s mechanistic studies?

- Methodology : Use Boolean searches (Scifinder, PubMed) with keywords: ["chiral ester hydrolysis" AND "cyclopentylserinate derivatives"]. Annotate discrepancies in catalytic mechanisms and apply citation tracing (Web of Science) to identify foundational studies. Tabulate data in a matrix comparing methods, results, and limitations .

Data Presentation and Reproducibility

Q. What are the best practices for reporting spectroscopic data to ensure reproducibility?

Q. How to design a supplemental information file for a study involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.